5Plg485A5R
Description
5Plg485A5R (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Structurally, it features a phenyl ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical and pharmacological properties. Key characteristics include:
- Log Po/w (XLOGP3): 2.15, indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.
- Pharmacokinetic parameters: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and a bioavailability score of 0.55 .
- Synthetic route: Synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .
Properties
CAS No. |
610785-41-6 |
|---|---|
Molecular Formula |
C27H32O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(7R,8R,10S,13S,14S,17R)-10,13-dimethyl-7-[(E)-4-oxopent-2-enoyl]spiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C27H32O5/c1-16(28)4-5-22(30)19-15-17-14-18(29)6-10-25(17,2)20-7-11-26(3)21(24(19)20)8-12-27(26)13-9-23(31)32-27/h4-5,7,14,19,21,24H,6,8-13,15H2,1-3H3/b5-4+/t19-,21-,24+,25-,26-,27+/m0/s1 |
InChI Key |
QNICZTZDEXXWHU-QOVXQEARSA-N |
Isomeric SMILES |
CC(=O)/C=C/C(=O)[C@@H]1CC2=CC(=O)CC[C@@]2(C3=CC[C@]4([C@H]([C@H]13)CC[C@@]45CCC(=O)O5)C)C |
Canonical SMILES |
CC(=O)C=CC(=O)C1CC2=CC(=O)CCC2(C3=CCC4(C(C13)CCC45CCC(=O)O5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5Plg485A5R involves multiple steps, starting from the basic steroid nucleus. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Oxidation: Conversion of hydroxyl groups to ketones.
Lactonization: Formation of the lactone ring.
Industrial Production Methods: Industrial production of 5Plg485A5R typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The process is optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting hydroxyl groups to ketones.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and ketonized derivatives of the original compound .
Scientific Research Applications
Chemistry: : 5Plg485A5R is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: : It is studied for its role in various biological pathways and its potential as a biochemical marker.
Medicine: : The compound has potential therapeutic applications, particularly in the development of steroid-based drugs.
Industry: : It is used in the production of various steroidal products and as an intermediate in chemical manufacturing .
Mechanism of Action
The mechanism by which 5Plg485A5R exerts its effects involves binding to specific molecular targets, such as steroid receptors. This binding initiates a cascade of biochemical events, modulating gene expression and influencing various physiological processes. The pathways involved include steroid hormone signaling and metabolic regulation .
Comparison with Similar Compounds
Key Findings:
Structural Differences: The number and position of halogen substituents differentiate these compounds. 5Plg485A5R has bromine and chlorine at positions 1 and 3, while its analogs feature substitutions at positions 3,5 or 2,3,5.
Lipophilicity and Solubility: The additional chlorine in (6-Bromo-2,3-dichlorophenyl)boronic acid may reduce solubility compared to 5Plg485A5R due to increased molecular weight and hydrophobicity.
Pharmacokinetic Implications: 5Plg485A5R’s BBB permeability is unique among the three, likely due to its balanced log P value and lower polar surface area (TPSA = 40.46 Ų).
Synthetic Accessibility :
- All three compounds likely employ palladium-catalyzed syntheses. However, introducing multiple halogens (e.g., in the 2,3,6-trisubstituted analog) increases synthetic complexity and cost .
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